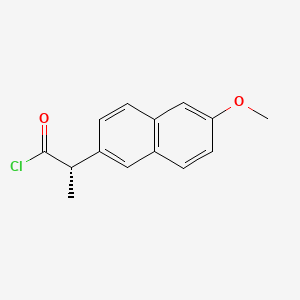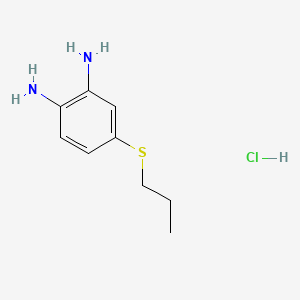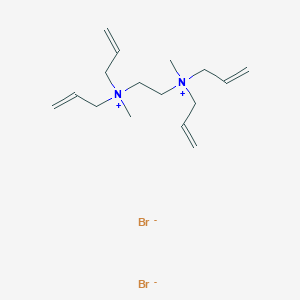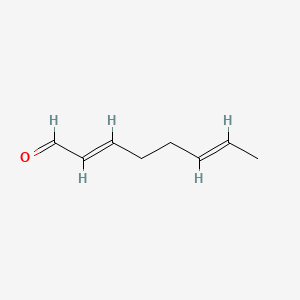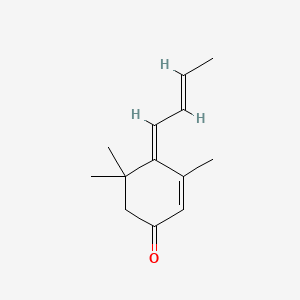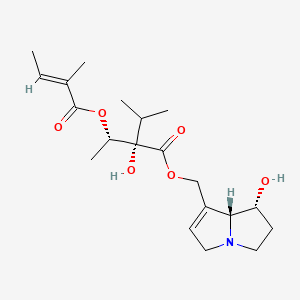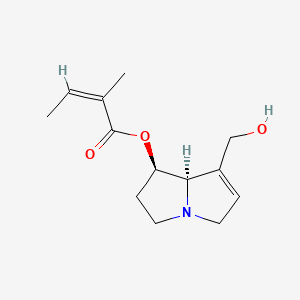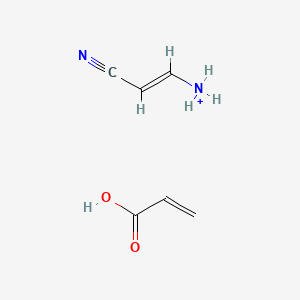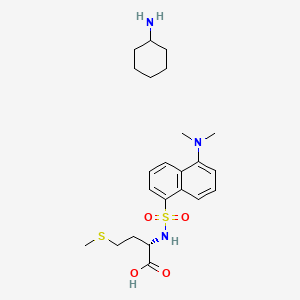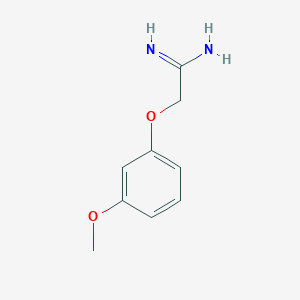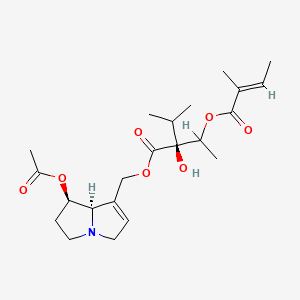
7-acétylscorpioïdine
Vue d'ensemble
Description
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate is a useful research compound. Its molecular formula is C22H33NO7 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J'ai effectué plusieurs recherches pour trouver des applications de recherche scientifique détaillées de la 7-acétylscorpioïdine, mais malheureusement, les informations disponibles en ligne sont assez limitées. Le composé est mentionné comme un produit naturel de Myosotis scorpioides et est reconnu pour provoquer une ataxie, une léthargie et la mort chez les souris, ce qui suggère son utilisation potentielle dans des études pharmacologiques liées à ces effets . Cependant, les applications spécifiques dans différents domaines de recherche ne sont pas facilement disponibles dans les résultats de recherche.
Analyse Biochimique
Biochemical Properties
7-acetylscorpioidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, 7-acetylscorpioidine has been shown to interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission processes . Additionally, it interacts with proteins involved in cellular signaling pathways, modulating their function and impacting cellular responses.
Cellular Effects
The effects of 7-acetylscorpioidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7-acetylscorpioidine has been found to alter the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 7-acetylscorpioidine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, 7-acetylscorpioidine inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby prolonging its action . Additionally, it influences gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 7-acetylscorpioidine change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7-acetylscorpioidine can lead to changes in cellular function, including alterations in cell signaling pathways and metabolic processes. These changes are often reversible upon removal of the compound, indicating its potential for use in reversible modulation of cellular functions.
Dosage Effects in Animal Models
The effects of 7-acetylscorpioidine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, 7-acetylscorpioidine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
7-acetylscorpioidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences glycolipid metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, 7-acetylscorpioidine affects the levels of key metabolites, leading to changes in metabolic flux and energy production.
Transport and Distribution
Within cells and tissues, 7-acetylscorpioidine is transported and distributed through specific transporters and binding proteins. It is actively transported across cell membranes by carrier proteins, ensuring its efficient uptake and distribution . Once inside the cell, 7-acetylscorpioidine can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 7-acetylscorpioidine is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 7-acetylscorpioidine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular functions and metabolic pathways.
Propriétés
IUPAC Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO7/c1-7-14(4)20(25)29-15(5)22(27,13(2)3)21(26)28-12-17-8-10-23-11-9-18(19(17)23)30-16(6)24/h7-8,13,15,18-19,27H,9-12H2,1-6H3/b14-7+/t15?,18-,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUGDOAQAPTLK-BUNUPIFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C(C(C)C)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC(C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80405-17-0 | |
| Record name | 7-Acetylscorpioidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080405170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


